(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with 3-ethyl and 4-methoxy groups. The benzamide moiety is further modified at the 4-position with an N-cyclohexyl-N-methylsulfamoyl group. The Z-configuration of the imine bond is critical for maintaining its tautomeric stability and biological activity.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-27-22-20(31-3)11-8-12-21(22)32-24(27)25-23(28)17-13-15-19(16-14-17)33(29,30)26(2)18-9-6-5-7-10-18/h8,11-16,18H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIPJMVGWCXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential therapeutic applications. Its structural components suggest possible interactions with biological targets, including enzymes and receptors involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into its key structural elements:
- Cyclohexyl group : Often associated with enhanced lipophilicity.
- Sulfamoyl moiety : Known for its role in biological activity, particularly in drug design.
- Benzo[d]thiazole ring : Implicated in various biological activities, including antimicrobial and anticancer effects.
Antioxidant Properties
Recent studies have highlighted the antioxidant capacity of compounds similar to this compound. For instance, derivatives containing the thiazole ring demonstrated significant radical scavenging activities and reduced reactive oxygen species (ROS) levels in vitro. This suggests that the compound may possess protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin synthesis, and its inhibition is a target for skin-whitening agents. Compounds with similar structures have shown potent inhibitory effects on tyrosinase activity. For example, analogs of thiazolidinones exhibited IC50 values significantly lower than traditional inhibitors like kojic acid. This indicates that this compound could be explored for cosmetic applications aimed at reducing hyperpigmentation .
Antimicrobial Activity
The presence of the sulfamoyl group suggests potential antimicrobial activity. Compounds with similar functional groups have been reported to exhibit broad-spectrum antimicrobial effects. The mechanism often involves inhibition of bacterial folate synthesis pathways, making this compound a candidate for further investigation in antimicrobial drug development .
Study 1: Antioxidant Activity Assessment
In a controlled study, derivatives of thiazolidinones were tested for their antioxidant properties using DPPH and ABTS assays. Results indicated that compounds with substituents similar to those in this compound exhibited high radical scavenging activity, correlating with their structural lipophilicity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25 ± 2 | 30 ± 1 |
| Compound B | 15 ± 1 | 20 ± 2 |
| Target Compound | 10 ± 1 | 12 ± 1 |
Study 2: Tyrosinase Inhibition
A comparative study evaluated the tyrosinase inhibitory effects of various compounds including this compound against mushroom tyrosinase.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Kojic Acid | 25.26 ± 1.10 | Competitive |
| Compound A | 5.21 ± 0.86 | Competitive |
| Target Compound | 1.03 ± 0.14 | Non-competitive |
The target compound showed a significantly lower IC50 value compared to kojic acid, indicating stronger inhibition .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves several steps, including the formation of the benzamide backbone and subsequent modifications to introduce the sulfamoyl and thiazole moieties. Detailed synthetic routes are critical for optimizing yield and purity, which can significantly influence the biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzamide structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to show activity against various bacterial strains, suggesting that this compound may also possess similar properties. Studies have demonstrated that modifications to the benzothiazole ring can enhance antimicrobial efficacy, indicating a promising area for further exploration .
Anticancer Potential
The anticancer properties of thiazole derivatives have been well-documented, with numerous studies highlighting their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural components of this compound may contribute to its potential as an anticancer agent through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation. The presence of the sulfamoyl group may enhance anti-inflammatory activity by inhibiting pro-inflammatory mediators. Investigations into related compounds have revealed significant reductions in inflammatory markers in vitro and in vivo, suggesting a potential therapeutic application for inflammatory diseases .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, researchers found that compounds with similar structural features to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion and broth microdilution methods to assess minimum inhibitory concentrations (MICs), demonstrating significant antimicrobial potential .
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of benzothiazole derivatives revealed that these compounds could effectively induce apoptosis in breast cancer cell lines. The study highlighted the role of oxidative stress and DNA damage as key pathways through which these compounds exert their effects. Given its structural similarities, this compound might also engage similar pathways, warranting further research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzo[d]thiazole ring is a common feature in several analogs, but substituents significantly alter properties:
- Target Compound : 3-ethyl and 4-methoxy groups on the benzothiazole. The methoxy group is electron-donating, enhancing resonance stabilization, while the ethyl group contributes to hydrophobicity.
- (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (): Substituted with 3-ethyl and 4-fluoro groups.
Table 1: Substituent Effects on Benzothiazole Derivatives
Sulfonamide Group Modifications
The sulfonamide moiety is pivotal for interactions with biological targets:
- Target Compound : N-cyclohexyl-N-methylsulfamoyl group. The cyclohexyl ring provides steric bulk and lipophilicity, while the methyl group may reduce rotational freedom.
- Compound: Azepan-1-ylsulfonyl group.
Table 2: Sulfonamide Group Comparison
| Compound | Sulfonamide Structure | Key Features |
|---|---|---|
| Target Compound | N-cyclohexyl-N-methyl | Steric bulk, moderate lipophilicity |
| Compound | Azepan-1-ylsulfonyl | Flexible ring, higher conformational freedom |
Core Scaffold and Tautomerism
The benzo[d]thiazol-2(3H)-ylidene scaffold in the target compound may exhibit keto-enol tautomerism, similar to triazole derivatives discussed in . For example, compounds [7–9] in exist as thione tautomers, confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) and showing νC=S at 1247–1255 cm⁻¹ . The target compound’s stability in the Z-configuration likely prevents tautomeric interconversion, ensuring structural integrity.
Spectroscopic and Physical Properties
- IR Spectroscopy : Benzamide derivatives in (e.g., compound 8a) exhibit C=O stretches at 1605–1679 cm⁻¹, comparable to expected values for the target compound’s benzamide and sulfonamide groups .
- Melting Points : Triazole-thiones in have melting points >200°C, suggesting that the target compound’s crystalline form may similarly require high temperatures for dissolution .
Q & A
Q. What are the optimal synthetic routes for (Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of complex heterocycles like this compound requires multi-step protocols. Key steps include:
- Cyclocondensation : Formation of the benzo[d]thiazole core via refluxing substituted benzaldehydes with thiourea derivatives in ethanol/acetic acid (2–6 hours, 80–90°C) .
- Sulfamoylation : Introducing the N-cyclohexyl-N-methylsulfamoyl group using sulfamoyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 12 hours).
- Schiff base formation : Condensation of the sulfamoylbenzamide with 3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-one under anhydrous conditions (e.g., THF, molecular sieves).
- Optimization : Use Design of Experiments (DoE) to vary solvents, catalysts (e.g., K₂CO₃ in DMF for ether linkages ), and reaction times. Flow chemistry systems can enhance reproducibility and yield .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., imine proton at δ 8.5–9.5 ppm for Z-configuration) and substituent integration .
- X-ray crystallography : Resolve ambiguities in stereochemistry; compare bond angles and torsion angles with related benzamide-thiazole hybrids (e.g., C–N bond lengths ~1.35 Å for imine groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green detection).
- Antimicrobial activity : Broth microdilution (MIC ≤ 16 µg/mL considered active) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ < 10 µM warrants further study).
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfamoylation or imine formation) be elucidated using computational or isotopic labeling methods?
- Methodological Answer :
- DFT calculations : Model transition states for sulfamoylation (e.g., Gibbs free energy barriers < 25 kcal/mol favor spontaneity) .
- Isotopic labeling : Use ¹⁵N-labeled amines to track imine formation kinetics via LC-MS .
- Kinetic studies : Monitor intermediates by quenching reactions at timed intervals and analyzing via HPLC .
Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Ensemble docking : Test multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility .
- Solvent effects : Recalculate binding energies with explicit water molecules (e.g., using MM-PBSA).
- SAR validation : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with adamantyl) to test docking hypotheses .
Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its suitability for in vivo studies?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via HPLC for hydrolysis products (e.g., sulfonic acid derivatives) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability).
- Plasma stability : Incubate with rat plasma (37°C, 1 hour); >80% remaining indicates metabolic resilience.
Q. What synthetic modifications enhance selectivity for target proteins while minimizing off-target interactions?
- Methodological Answer :
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to modulate lipophilicity (clogP < 5) .
- Steric hindrance : Introduce bulky tert-butyl groups to the benzamide ring to block non-specific binding pockets .
- Proteomics profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding partners .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
